molecular formula C12H6F4O2 B11857899 8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate CAS No. 1956328-10-1

8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate

Katalognummer: B11857899
CAS-Nummer: 1956328-10-1
Molekulargewicht: 258.17 g/mol
InChI-Schlüssel: PWCVKKUIOSISJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the naphthalene ring and a trifluoroacetate group

Vorbereitungsmethoden

The synthesis of 8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate typically involves the esterification of 8-fluoronaphthalene with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Analyse Chemischer Reaktionen

8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted naphthalenes, while reduction reactions typically produce alcohols.

Wissenschaftliche Forschungsanwendungen

8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism of action of 8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The fluorine atom on the naphthalene ring can also affect the compound’s electronic properties, altering its reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate can be compared with other similar compounds such as:

    8-Fluoronaphthalene: Lacks the trifluoroacetate group, making it less reactive in certain chemical reactions.

    2,2,2-Trifluoroethyl Naphthalene-2-carboxylate: Similar structure but with a different ester group, leading to variations in reactivity and applications.

    8-Bromonaphthalen-2-yl 2,2,2-trifluoroacetate: Contains a bromine atom instead of fluorine, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of a fluorine atom and a trifluoroacetate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1956328-10-1

Molekularformel

C12H6F4O2

Molekulargewicht

258.17 g/mol

IUPAC-Name

(8-fluoronaphthalen-2-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H6F4O2/c13-10-3-1-2-7-4-5-8(6-9(7)10)18-11(17)12(14,15)16/h1-6H

InChI-Schlüssel

PWCVKKUIOSISJO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)OC(=O)C(F)(F)F)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.